ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrrolidine moiety, and a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzylidene and pyrrolidine groups. The tert-butylbenzoyl group is then attached through an amide bond formation. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
- Butyl 4-[(4-tert-butylbenzoyl)amino]benzoate
- Methyl 2-[(4-tert-butylbenzyl)amino]benzoate
- 2-[(4-tert-butylbenzyl)amino]benzoic acid
Uniqueness
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C30H34N2O4S |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-4-hydroxy-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H34N2O4S/c1-6-36-29(35)25-26(33)24(18-20-9-14-23(19(2)17-20)32-15-7-8-16-32)37-28(25)31-27(34)21-10-12-22(13-11-21)30(3,4)5/h9-14,17-18,33H,6-8,15-16H2,1-5H3/b24-18-,31-28? |
InChI Key |
TUBBHDSITYXGOH-QRZLXPAESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)N3CCCC3)C)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)N3CCCC3)C)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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